N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-hydrazinyl-2-oxoacetamide
Description
N-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-HYDRAZINO-2-OXOACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and chlorobenzyl groups
Properties
Molecular Formula |
C12H11BrClN5O2 |
|---|---|
Molecular Weight |
372.60 g/mol |
IUPAC Name |
N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C12H11BrClN5O2/c13-9-6-19(5-7-1-3-8(14)4-2-7)18-10(9)16-11(20)12(21)17-15/h1-4,6H,5,15H2,(H,17,21)(H,16,18,20) |
InChI Key |
SFHIKDROWJWHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)NC(=O)C(=O)NN)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-HYDRAZINO-2-OXOACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the bromine and chlorobenzyl groups. This can be achieved using reagents such as bromine and 4-chlorobenzyl chloride under controlled conditions.
Acylation: The final step involves the acylation of the substituted pyrazole with oxalyl chloride to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-HYDRAZINO-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine or chlorine substituents.
Substitution: The bromine and chlorine groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amine-substituted pyrazole derivative.
Scientific Research Applications
N-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-HYDRAZINO-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-HYDRAZINO-2-OXOACETAMIDE involves its interaction with specific molecular targets. The bromine and chlorine substituents may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Shares the bromine and chlorine substituents but lacks the pyrazole and oxoacetamide groups.
4-Bromobenzyl chloride: Contains the bromobenzyl group but lacks the pyrazole and oxoacetamide groups.
4-Chlorobenzyl bromide: Similar to 4-bromobenzyl chloride but with the positions of bromine and chlorine reversed.
Uniqueness
N-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-HYDRAZINO-2-OXOACETAMIDE is unique due to its combination of a pyrazole ring with bromine and chlorobenzyl substituents, as well as the presence of an oxoacetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 1-bromo-4-chlorobenzene or 4-bromobenzyl chloride.
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